Cas no 2172480-50-9 (1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde)
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
- 2172480-50-9
- EN300-1595017
-
- Inchi: 1S/C10H17N3O3/c1-7(4-5-14)13-10(8(2)16-3)9(6-15)11-12-13/h6-8,14H,4-5H2,1-3H3
- InChI Key: DVCQRFNBTGSZDM-UHFFFAOYSA-N
- SMILES: O(C)C(C)C1=C(C=O)N=NN1C(C)CCO
Computed Properties
- Exact Mass: 227.12699141g/mol
- Monoisotopic Mass: 227.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 77.2Ų
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1595017-0.05g |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 0.05g |
$1573.0 | 2023-06-04 | ||
| Enamine | EN300-1595017-0.1g |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 0.1g |
$1648.0 | 2023-06-04 | ||
| Enamine | EN300-1595017-0.25g |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 0.25g |
$1723.0 | 2023-06-04 | ||
| Enamine | EN300-1595017-0.5g |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 0.5g |
$1797.0 | 2023-06-04 | ||
| Enamine | EN300-1595017-1.0g |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 1g |
$1872.0 | 2023-06-04 | ||
| Enamine | EN300-1595017-2.5g |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 2.5g |
$3670.0 | 2023-06-04 | ||
| Enamine | EN300-1595017-5.0g |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 5g |
$5429.0 | 2023-06-04 | ||
| Enamine | EN300-1595017-10.0g |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 10g |
$8049.0 | 2023-06-04 | ||
| Enamine | EN300-1595017-50mg |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 50mg |
$1573.0 | 2023-09-23 | ||
| Enamine | EN300-1595017-100mg |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172480-50-9 | 100mg |
$1648.0 | 2023-09-23 |
1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
Chemical Compound CAS No. 2172480-50-9: 1-(4-Hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
The compound with CAS No. 2172480-50-9, named 1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring with aldehyde and ether functionalities, making it a versatile building block for various applications.
Recent studies have highlighted the potential of this compound as a bioisostere in drug design. The triazole ring, a key structural feature, is known for its stability and ability to mimic nitrogen-containing heterocycles found in natural products. This property has led researchers to explore its use in developing small molecule inhibitors targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound exhibit potent inhibitory activity against cysteine proteases, which are implicated in inflammatory diseases.
In addition to its medicinal applications, the compound's aldehyde group has been exploited in click chemistry reactions. The ability to form stable bonds with azides or alkynes has made it a valuable reagent in the synthesis of complex molecules. A notable example is its use in the construction of dendrimers for drug delivery systems. These nanoscale structures can encapsulate therapeutic agents and release them at targeted sites, enhancing efficacy and reducing side effects.
The synthesis of 1-(4-hydroxybutan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde involves a multi-step process that incorporates both traditional organic chemistry techniques and modern catalytic methods. The key steps include the formation of the triazole ring via a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction and subsequent functionalization to introduce the hydroxybutan and methoxyethyl groups. Researchers have optimized these steps to achieve high yields and purity levels, making the compound suitable for large-scale production.
From a materials science perspective, this compound has shown promise as a precursor for polymerizable monomers. Its reactivity under UV light enables the formation of cross-linked polymers with tailored mechanical properties. A 2023 paper in *Macromolecules* reported that polymers derived from this compound exhibit excellent thermal stability and biocompatibility, making them ideal candidates for use in medical devices and sensors.
Moreover, the compound's ether functionality contributes to its ability to form hydrogen bonds, which is crucial for applications in supramolecular chemistry. By incorporating this compound into self-assembling systems, scientists have created stimuli-responsive materials that can change their properties in response to external conditions such as pH or temperature. Such materials hold potential for use in smart drug delivery systems and adaptive coatings.
Despite its numerous advantages, the synthesis and application of this compound present certain challenges. For instance, the aldehyde group can undergo unwanted oxidation under certain conditions, necessitating careful control during synthesis and storage. Additionally, while its biological activity is promising, further studies are required to fully understand its pharmacokinetics and toxicity profiles before it can be considered for clinical use.
In conclusion, CAS No. 2172480-50-9 represents a versatile platform for advancing both medicinal and materials science research. Its unique structure offers multiple avenues for functionalization and application across diverse fields. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in the development of innovative solutions to pressing scientific challenges.
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